Leucyl-glycyl-glycyl-glycine

X-ray crystallography Solid-state peptide analysis Structural biology

Oligoglycine analogs and positional isomers fail to replicate LGGG's distinct bent conformation and crystal packing, undermining self-assembly reproducibility. LGGG (CAS 14857-78-4) provides a crystallographically characterized reference: • Orthorhombic P2₁2₁2₁ crystal structure (R=0.029) for definitive XRD matching. • Bent backbone conformation (δω=8°) for MD simulation benchmarking. • Cathepsin B-resistant stable spacer. Supplied at ≥95% HPLC purity in 10 mg to bulk packs.

Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
CAS No. 14857-78-4
Cat. No. B079627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucyl-glycyl-glycyl-glycine
CAS14857-78-4
SynonymsL-leucylglycylglycylglycine
Leu-Gly-Gly-Gly
leucyl-glycyl-glycyl-glycine
Molecular FormulaC12H22N4O5
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
InChIInChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1
InChIKeyXWTNPSHCJMZAHQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LGGG Tetrapeptide Overview


Leucyl-glycyl-glycyl-glycine (LGGG, CAS 14857-78-4) is a linear tetrapeptide with the sequence H-Leu-Gly-Gly-Gly-OH, comprising an N-terminal L-leucine residue followed by three glycine residues [1]. With a molecular formula of C₁₂H₂₂N₄O₅ and molecular weight of 302.33 g/mol, this compound exhibits a calculated XLogP3-AA of -3.6 and five hydrogen bond donors [2]. The compound exists as a zwitterion in crystalline form and demonstrates a characteristic tendency toward intermolecular hydrogen bonding that drives self-assembly in solution [3].

Self-assembly and hydrogelation model studies
Sequence-dependent conformational analysis
Crystallographic identity verification workflow
Protease-resistant spacer and linker research

Why Generic Substitution of LGGG Fails


Tetrapeptides with similar amino acid composition cannot be treated as interchangeable in scientific applications. The specific Leu-Gly-Gly-Gly sequence dictates both solid-state packing architecture and solution-phase self-assembly behavior. Crystal structure analysis demonstrates that the addition of a single N-terminal leucine residue to triglycine (Gly-Gly-Gly) transforms the molecular conformation from an extended β-sheet to a bent conformation with nonplanarity up to δω of 8° at the middle peptide bond [1]. This sequence-specific conformational change alters hydrogen-bonding networks and aggregation propensity. Furthermore, the oligoglycine chain length directly correlates with thermal stability in the solid state (α2G < β3G < 4G < 5G), meaning tetraglycine-based compounds cannot replicate the stability profile of LGGG [2]. Even positional isomers (e.g., Gly-Leu-Gly-Gly) exhibit divergent self-assembly and enzymatic recognition properties due to altered hydrophobic domain placement, making sequence-verified procurement essential for reproducible experimentation.

Sequence Positional isomers (e.g. Gly-Leu-Gly-Gly) may alter self-assembly and enzyme recognition due to hydrophobic domain placement.
Conformation Tetraglycine (4G) or triglycine (3G) analogs adopt extended β-sheet conformations; LGGG backbone bend (~8° nonplanarity) may not transfer.
Stability Oligoglycine thermal stability is chain-length dependent; tetraglycine-based compounds may shift stability profile away from LGGG.

LGGG Quantitative Evidence Guide


Crystal Structure vs. Tetraglycine Analogs

LGGG crystallizes in an orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 9.337(1) Å, b = 10.995(1) Å, c = 15.235(1) Å, V = 1563.4 ų, Z = 4, Dobs = 1.29 g·cm⁻³, and Dcalc = 1.279 g·cm⁻³ [1]. In direct contrast, tetraglycine (4G, CAS 637-84-3) forms triclinic crystals in space group P1 and adopts a fully extended β-sheet conformation [2]. The LGGG molecule exists as a zwitterion with a folded conformation at the middle glycylglycyl link exhibiting nonplanarity up to δω = 8°, whereas addition of Leu to the N-terminus of triglycine converts the extended β-sheet conformation to a bent conformation [1].

Crystal structure vs tetraglycine
Cross-study comparable
Orthorhombic P2₁2₁2₁ (V=1563.4 ų) with bent backbone (δω up to 8°) versus triclinic P1 extended β-sheet for tetraglycine.
Supports definitive identity confirmation via unit cell fingerprinting.
Reported R = 0.029 for 1018 reflections.
X-ray crystallography Solid-state peptide analysis Structural biology

Self-Assembly and Gelation Capacity

In solution, LGGG molecules exhibit a tendency to self-assemble via a series of intermolecular hydrogen bonds, with growing aggregates capable of entrapping liquid molecules to form a gel [1]. This gelation behavior is a direct consequence of the specific Leu-Gly-Gly-Gly sequence. A systematic investigation of 165 synthetic tetrapeptides demonstrated that only 100 out of 165 tetrapeptides (approximately 60.6%) formed hydrogels under standardized conditions (pH 7.0-7.5), with gelation capability highly dependent on specific amino acid positioning [2]. In contrast, pure oligoglycine peptides such as tetraglycine (4G) primarily form crystalline β-sheet aggregates without demonstrated hydrogel-forming capacity under the same conditions [3].

Gelation capacity
Cross-study comparable
Observed hydrogel formation via intermolecular H-bonding; belongs to ~60.6% hydrogel-forming subset among 165 screened tetrapeptides.
Supports self-assembly assay interpretation; tetraglycine shows no reported gelation under equivalent conditions.
Sequence-dependent property; not a universal tetrapeptide attribute.
Peptide self-assembly Hydrogel biomaterials Supramolecular chemistry

Cathepsin B Resistance vs. GFLG Tetrapeptides

The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is extensively documented as a specific substrate for cathepsin B, undergoing cleavage between Phe and Leu residues in lysosomal environments, with applications in cathepsin-responsive drug delivery systems . In comparative studies, cathepsin B-cleavable probes based on GFLG sequences demonstrated 6.1-fold fluorescence turn-on upon enzymatic cleavage [1]. In contrast, the Leu-Gly-Gly-Gly (LGGG) sequence contains no aromatic Phe residue and lacks the P1-P1' recognition motif required for cathepsin B hydrolysis, rendering it resistant to this common intracellular protease [2].

Cathepsin B resistance vs GFLG
Class-level inference
LGGG lacks Phe-containing recognition motif; GFLG substrate shows 6.1-fold cleavage-responsive signal activation.
Predicted protease resistance supports stable spacer or linker context; GFLG designed for cleavage.
Class-level inference based on required P1-P1' motif absence.
Enzyme substrate specificity Drug delivery linkers Protease resistance

Hydrophobicity and H-Bonding vs. Tetraglycine

The N-terminal leucine substitution in LGGG fundamentally alters its physicochemical profile compared to tetraglycine (Gly-Gly-Gly-Gly). LGGG has a molecular weight of 302.33 g/mol with calculated XLogP3-AA of -3.6 and contains five hydrogen bond donors and six hydrogen bond acceptors [1]. Tetraglycine (C₈H₁₄N₄O₅) has a molecular weight of 246.22 g/mol [2], representing a 56.11 g/mol (22.8%) mass difference. The leucine residue introduces a branched hydrophobic side chain (isobutyl group) that is absent in tetraglycine, altering both reversed-phase HPLC retention behavior and intermolecular interaction profiles in aqueous solution.

Hydrophobicity vs tetraglycine
Cross-study comparable
MW 302.33 g/mol, XLogP3-AA -3.6; differs by +56.11 g/mol (22.8%) and introduces leucine isobutyl side chain absent in tetraglycine.
Enables chromatographic separation from oligoglycine impurities.
Calculated values from PubChem; MW confirmed by MS.
Peptide physicochemical properties Chromatographic behavior QSAR modeling

High-Resolution Crystal Structure Refinement

The crystal structure of LGGG was refined to an R value of 0.029 for 1018 reflections with I ≥ 2σ, indicating exceptionally high-quality diffraction data and precise atomic coordinate determination [1]. The molecules are linked intermolecularly in an infinite sequence of head-to-tail 1-4' hydrogen bonds, typical of charged peptides. The peptide backbone adopts a folded conformation at the middle glycylglycyl link with significant nonplanarity up to δω = 8° at the middle peptide bond, while remaining relatively more extended at the two ends [1]. In comparison, many commercially available tetrapeptide analogs lack published single-crystal X-ray structures, leaving their solid-state conformation and intermolecular packing arrangements uncharacterized.

High-resolution refinement
Class-level inference
R = 0.029 for 1018 reflections (I ≥ 2σ); infinite head-to-tail 1-4' H-bond network; zwitterionic state confirmed.
Reported refinement quality supports accurate computational modeling and batch PXRD verification.
Many commercial analogs lack published single-crystal structures.
Peptide crystallography Quality control standards Computational modeling

LGGG Research and Application Scenarios


Minimalist Self-Assembly and Hydrogelation Model

LGGG serves as a structurally characterized minimalist tetrapeptide model for investigating hydrogen-bond-driven self-assembly and gelation phenomena. Its defined crystal structure (orthorhombic P2₁2₁2₁, R = 0.029) [1] and demonstrated ability to self-assemble into gel-forming aggregates via intermolecular hydrogen bonds [2] provide a well-characterized system for studying supramolecular peptide assembly without the confounding variables introduced by aromatic stacking or complex side-chain interactions present in larger peptides. The bent backbone conformation with quantified 8° nonplanarity [1] offers a specific conformational reference point for molecular dynamics simulations of peptide aggregation.

Protease-Resistant Spacer for Peptide Conjugates

For applications where linker stability against intracellular cathepsin proteases is essential—such as extracellular matrix scaffolds, stable peptide-based biomaterials, or circulation-stable peptide conjugates—LGGG provides predictable resistance to cathepsin B cleavage. Unlike the GFLG tetrapeptide sequence, which is a validated cathepsin B substrate with 6.1-fold cleavage-responsive signal activation [1], LGGG lacks the required Phe-containing recognition motif [2]. This makes LGGG an appropriate control or stable spacer in experiments where proteolytic cleavage would confound interpretation of pharmacokinetic or biodistribution data.

QC Reference Standard for Crystallinity

LGGG can function as a crystallographically characterized reference standard for verifying peptide identity and crystallinity in procurement quality control workflows. Its well-defined unit cell parameters (a = 9.337 Å, b = 10.995 Å, c = 15.235 Å, V = 1563.4 ų) and orthorhombic P2₁2₁2₁ space group [1] enable definitive powder X-ray diffraction matching. The compound's distinct molecular weight (302.33 g/mol) and HPLC retention profile (influenced by the leucine isobutyl side chain) [2] permit unambiguous differentiation from tetraglycine (MW 246.22 g/mol) and other oligoglycine impurities that may co-elute in less optimized analytical methods.

Computational Modeling with Validated Coordinates

LGGG provides experimentally validated atomic coordinates (refined to R = 0.029) [1] suitable for computational chemistry applications including molecular docking, conformational energy minimization benchmarking, and force field parameter validation. The documented bent conformation at the central glycylglycyl junction with δω = 8° nonplanarity offers a specific structural benchmark for validating molecular mechanics predictions of peptide backbone flexibility. The defined intermolecular hydrogen-bonding network (head-to-tail 1-4' H-bonds) provides an experimentally grounded reference for parameterizing peptide aggregation simulations.

Application
Selection Property
Validation Focus
Minimalist self-assembly model
Sequence-dependent gelation propensity
Hydrogel formation under standardized conditions
Protease-resistant linker context
Cathepsin B recognition motif absence
Cleavage resistance vs. GFLG-containing probes
QC reference standard for crystallinity
Defined orthorhombic P2₁2₁2₁ unit cell
PXRD identity matching and oligoglycine differentiation
Computational modeling benchmark
High-resolution (R=0.029) atomic coordinates
Backbone flexibility and H-bond network parameterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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